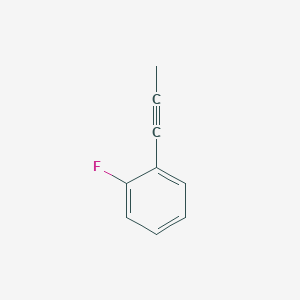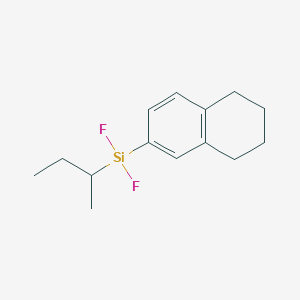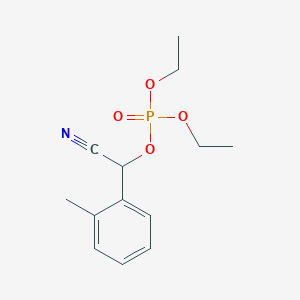
2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)-: is a chiral compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their versatile biological activities and applications in medicinal chemistry . The presence of a chiral center at the 4-position of the pyrrolidinone ring imparts unique stereochemical properties to the compound, making it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- typically involves the construction of the pyrrolidinone ring followed by the introduction of the phenylmethyl group at the 4-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The stereochemistry at the 4-position can be controlled using chiral catalysts or starting materials .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining the desired stereochemistry .
化学反応の分析
Types of Reactions: 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting it to different derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts .
Biology: The compound’s biological activity is of interest in the field of biochemistry. It can be used to study enzyme interactions and protein binding due to its specific structural features .
Medicine: In medicinal chemistry, 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific biological pathways .
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Pyrrolidinone: A parent compound with a similar structure but lacking the phenylmethyl group.
Pyrrolone: Another five-membered lactam with different substituents and biological activities.
Uniqueness: 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is unique due to its specific stereochemistry and the presence of the phenylmethyl group. These features contribute to its distinct biological activity and reactivity, setting it apart from other similar compounds .
特性
CAS番号 |
881404-51-9 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
(4S)-4-benzylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c13-11-7-10(8-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 |
InChIキー |
OKESWHAZOJRHIT-JTQLQIEISA-N |
異性体SMILES |
C1[C@@H](CNC1=O)CC2=CC=CC=C2 |
正規SMILES |
C1C(CNC1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)

![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)
![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)






![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)


